molecular formula C11H4Cl2N4S B14220515 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- CAS No. 821023-59-0

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-

Cat. No.: B14220515
CAS No.: 821023-59-0
M. Wt: 295.1 g/mol
InChI Key: KWRVFLINRWYLJZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nitrating agents, and reducing agents. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce halogen atoms at specific positions on the fused ring system, while nitration reactions can introduce nitro groups .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and thienyl substituents contribute to its enhanced stability and potential as a versatile scaffold for drug development .

Properties

CAS No.

821023-59-0

Molecular Formula

C11H4Cl2N4S

Molecular Weight

295.1 g/mol

IUPAC Name

5,7-dichloro-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H4Cl2N4S/c12-9-8(6-1-2-18-5-6)10(13)17-11(16-9)7(3-14)4-15-17/h1-2,4-5H

InChI Key

KWRVFLINRWYLJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(N3C(=C(C=N3)C#N)N=C2Cl)Cl

Origin of Product

United States

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